(2-Phenylpyrimidin-5-yl)methanol
Overview
Description
(2-Phenylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is a pyrimidine derivative, characterized by a phenyl group attached to the second position of the pyrimidine ring and a hydroxymethyl group at the fifth position.
Scientific Research Applications
(2-Phenylpyrimidin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
“(2-Phenylpyrimidin-5-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpyrimidin-5-yl)methanol typically involves the reaction of 2-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-phenylpyrimidine-5-carboxylic acid or 2-phenylpyrimidine-5-carbaldehyde.
Reduction: Formation of 2-phenylpyrimidine-5-methanol or 2-phenylpyrimidine-5-amine.
Substitution: Formation of various substituted phenyl derivatives, depending on the specific reaction conditions.
Mechanism of Action
The mechanism of action of (2-Phenylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(2-Phenylpyrimidin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the fourth position.
(2-Phenylpyrimidin-6-yl)methanol: Similar structure but with the hydroxymethyl group at the sixth position.
(2-Phenylpyrimidin-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(2-Phenylpyrimidin-5-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBODXMCJKLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612128 | |
Record name | (2-Phenylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886531-62-0 | |
Record name | (2-Phenylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenylpyrimidin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol influence its cytotoxic activity compared to its methyl-substituted counterpart?
A1: The study demonstrates that the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (compound (3)) significantly increases its cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines compared to its methyl-substituted counterpart, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (compound (4)) []. While the exact mechanism behind this difference remains unclear, the study suggests that the hydroxy group in compound (3) may contribute to stronger interactions with biological targets, ultimately leading to increased cytotoxicity. Further research is needed to elucidate the specific molecular interactions responsible for this difference in activity.
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